![molecular formula C18H15N3O3 B2742195 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide CAS No. 2035022-63-8](/img/structure/B2742195.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

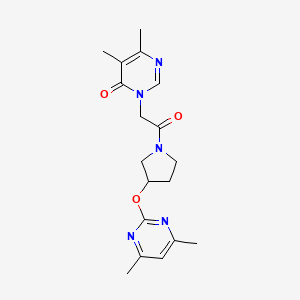

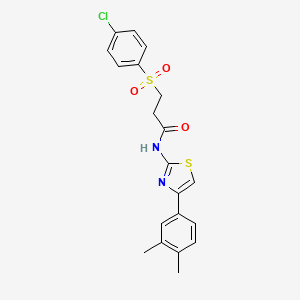

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide, also known as DPPY, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPPY is a heterocyclic compound that contains a pyrrolopyridine core and a cinnamamide side chain. This compound has been synthesized using various methods and has been studied extensively for its biological activities.

Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Cinnamide Derivatives

Cinnamamide derivatives have been designed and synthesized for various applications, such as antifungal and insecticidal activities. For instance, Xiao et al. (2011) designed twenty novel cinnamamide derivatives inspired by pyrimorph, showing significant fungicidal activities against several plant pathogens and moderate nematicidal activities (Xiao et al., 2011). Another study by Kandeel et al. (1995) synthesized pyrrolidine-3,5-dione, pyrrolo[2,3-b]pyridine, and pyrrolinone derivatives from 4-Arylmethylene-2-phenyl-2-oxazolin-5-ones, exploring novel syntheses pathways (Kandeel et al., 1995).

Antioxidant Activity

Gudi et al. (2017) developed a new class of pyridinylcarbamoylmethyl pyrrolyl/pyrazolylcarboxamides from cinnamamide and evaluated their antioxidant activities. They found that methoxy-substituted pyrazolyl pyridines showed significant antioxidant activity, indicating the potential for development as antioxidant agents (Gudi et al., 2017).

Novel Synthetic Methodologies

Chiriac et al. (2005) introduced a direct synthesis method for cinnamic acids using aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, showcasing an innovative approach in cinnamic acid synthesis (Chiriac et al., 2005).

Catalytic Applications and Chemical Transformations

Mazet and Gade (2003) investigated bis(oxazolinyl)pyrrole palladium complexes as catalysts in Heck- and Suzuki-type C−C coupling reactions. These complexes showed high activity and selectivity, highlighting their utility in catalytic organic synthesis (Mazet & Gade, 2003).

Antimicrobial Activity

Padmavathi et al. (2011) synthesized amido-linked pyrrolyl and pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives, displaying strong antibacterial and antifungal activities, especially against Bacillus subtilis and Penicillium chrysogenum (Padmavathi et al., 2011).

Eigenschaften

IUPAC Name |

(E)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-15(9-8-13-5-2-1-3-6-13)19-11-12-21-17(23)14-7-4-10-20-16(14)18(21)24/h1-10H,11-12H2,(H,19,22)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZACTPMKZYHNU-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2742112.png)

![1-[5-(Dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]prop-2-en-1-one](/img/structure/B2742118.png)

![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)

![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)

![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)

![N-[2-[butyl(methyl)amino]ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2742135.png)